Methyl 5-amino-2-(piperidin-1-yl)benzoate
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Description
Methyl 5-amino-2-(piperidin-1-yl)benzoate is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.299. The purity is usually 95%.
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Scientific Research Applications
1. Receptor Agonist Research
Methyl 5-amino-2-(piperidin-1-yl)benzoate derivatives have been studied for their potential as receptor agonists. For instance, benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol showed potent agonistic activity on 5-HT4 receptors, which are important in gastrointestinal motility and could have implications in treating related disorders (Yang et al., 1997).
2. Synthesis and Pharmacology
The synthesis and pharmacological evaluation of compounds related to this compound have been a focus of research. For example, a series of 4-hydroxy-1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl]piperidines were investigated as potential selective h5-HT1D agonists for migraine treatment (Bourrain et al., 1999).
3. Antiproliferative Effects
Research has also explored the antiproliferative effects of related compounds. For instance, novel 4-thiazolidinone-, pyridine- and piperazine-based conjugates were synthesized and evaluated for their antiproliferative effect on human leukemic cells (Kumar et al., 2014).
4. Crystal Structure Analysis
The crystal structures of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, including derivatives of this compound, were analyzed to understand their molecular interactions and stability (Li et al., 2005).
5. Enantiomeric Separation
The chiral recognition and enantiomeric separation of racemic piperidine-2,6-dione compounds, which are structurally related to this compound, were investigated using Chiralcel OJ-R column. This research is significant in the development of chiral drugs and understanding their pharmacokinetics (Aboul‐Enein & Bakr, 1997).
6. Asymmetric Synthesis in Drug Development
Asymmetric synthesis techniques, particularly for derivatives of piperidine, which is a core structure in this compound, have been explored for their applications in developing various pharmacologically active compounds (Hirai et al., 1992).
Properties
IUPAC Name |
methyl 5-amino-2-piperidin-1-ylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)11-9-10(14)5-6-12(11)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVWBKZDTDVVAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.